molecular formula C14H17ClN2O3 B2648794 (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1904343-68-5

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2648794
CAS RN: 1904343-68-5
M. Wt: 296.75
InChI Key: AWINUEIOLLNOQN-UHFFFAOYSA-N
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Description

“(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that is used in scientific research. It has diverse properties that make it suitable for various applications, including drug discovery and synthesis. The molecular formula of this compound is C19H17ClN4O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a chlorine atom and a tetrahydrofuran-3-yl oxy group. It also contains a pyrrolidin-1-yl methanone group . The exact 3D conformation of the molecule can vary depending on its environment and the presence of other molecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.8 g/mol. It has a topological polar surface area of 69.5 Ų, which suggests it has some polar character. It has no hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 3 rotatable bonds, indicating some degree of flexibility in its structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of heterocyclic compounds, which are crucial in the development of agrochemicals and medicinal compounds. One study described the synthesis of 5-methoxylated 3-pyrrolin-2-ones, highlighting the chemical's utility in preparing valuable adducts for agrochemical and medicinal applications (Ghelfi et al., 2003).

  • Novel Synthesis Methods : Research on the novel synthesis and properties of derivatives involving this compound has shown potential in organic chemistry, especially in synthesizing derivatives with specific properties. For instance, the study on 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives illustrates innovative synthesis methods leading to compounds with unique electrochemical and photochemical properties (Mitsumoto & Nitta, 2004).

  • Catalytic Applications : The compound has been explored for its role in catalytic processes, such as the hydrogenation of dihydro-oxazines. This highlights its potential in facilitating chemical transformations, leading to products like pyrrolidine derivatives, which are significant in synthetic chemistry (Sukhorukov et al., 2008).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This underscores the compound's significance in developing new therapeutic agents (R.V.Sidhaye et al., 2011).

  • Molecular Docking and Antimicrobial Activity : The molecular structure, spectroscopic analysis, and molecular docking studies of derivatives show the compound's application in understanding the interaction with biological targets and its potential antibacterial and antifungal effects (Sivakumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with various biological targets, given its complex structure .

properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-7-10(14(18)17-4-1-2-5-17)8-16-13(12)20-11-3-6-19-9-11/h7-8,11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWINUEIOLLNOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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